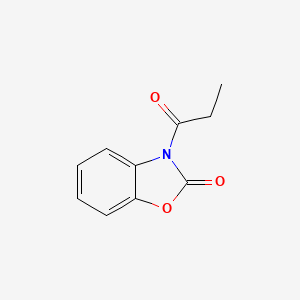

3-Propionyl-2-benzoxazolinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propanoyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-9(12)11-7-5-3-4-6-8(7)14-10(11)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWYZPGRKYRKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357111 | |

| Record name | 3-Propionyl-2-benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33388-19-1 | |

| Record name | 3-Propionyl-2-benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Propionyl-2-benzoxazolinone chemical structure and properties

An In-Depth Technical Guide to 3-Propionyl-2-benzoxazolinone

Abstract

This technical guide provides a comprehensive overview of this compound, a derivative of the medicinally significant benzoxazolinone scaffold. The benzoxazolinone nucleus is recognized as a "privileged scaffold" in drug discovery, valued for its versatile physicochemical properties and broad range of biological activities.[1][2][3] This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and the prospective applications of this compound for an audience of researchers and drug development professionals. By synthesizing established principles with predictive analysis, this guide aims to serve as a foundational resource for the study and utilization of this compound.

Introduction: The Significance of the Benzoxazolinone Scaffold

The 2(3H)-benzoxazolone core is a heterocyclic motif of considerable interest in medicinal chemistry. Its structure is implicated in a wide array of pharmaceuticals demonstrating anticancer, analgesic, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4] The scaffold's success is attributed to its discrete physicochemical profile, its ability to act as a bioisostere for less metabolically stable moieties like phenols, and the presence of both lipophilic and hydrophilic regions within a single framework.[2][3] The nitrogen atom at the 3-position is a key site for chemical modification, allowing for the synthesis of diverse derivatives. The introduction of a propionyl group at this position, creating this compound, modulates the parent molecule's properties and introduces a reactive handle for further chemical elaboration, making it a valuable intermediate and a potential pharmacophore in its own right.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its unique arrangement of a benzoxazole ring system acylated with a propionyl group at the nitrogen atom.

-

IUPAC Name: 3-propanoyl-1,3-benzoxazol-2-one

-

CAS Number: 33388-19-1

-

Molecular Formula: C₁₀H₉NO₃

-

Molecular Weight: 191.18 g/mol

Below is a two-dimensional representation of the chemical structure.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

While specific, experimentally determined data for this compound is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.

Physicochemical Properties

The following table summarizes the expected physicochemical properties.

| Property | Predicted Value / Observation | Rationale / Reference Analog |

| Physical State | White to off-white crystalline solid | Based on the parent 2-benzoxazolinone and similar N-acylated derivatives which are typically solids at room temperature.[5] |

| Melting Point | 100-120 °C (estimated range) | N-acylation typically alters the melting point of the parent heterocycle. The parent, 2-benzoxazolinone, melts at 138-141 °C. The propionyl group may disrupt crystal packing, lowering the MP. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in water. | The aromatic ring and propionyl group confer lipophilicity, while the polar amide and ketone functionalities allow for solubility in polar aprotic solvents. |

| pKa | The N-H proton is absent. The molecule is weakly basic due to the lone pairs on oxygen and nitrogen atoms. | The parent 2-benzoxazolinone has a weakly acidic N-H proton (pKa ≈ 8.7). Acylation removes this proton, leaving the molecule with no significant acidic character. |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for structure verification. The expected data for this compound is outlined below.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Four protons on the benzene ring would appear as a complex multiplet system, likely in the range of δ 7.2-7.8 ppm.

-

Propionyl Protons (CH₂): A quartet at approximately δ 2.9-3.2 ppm, coupled to the adjacent methyl group.

-

Propionyl Protons (CH₃): A triplet at approximately δ 1.1-1.3 ppm, coupled to the adjacent methylene group.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Two distinct signals in the downfield region. The lactam (ring) carbonyl (C=O) is expected around δ 153-155 ppm, and the propionyl carbonyl (C=O) around δ 170-173 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-145 ppm, corresponding to the carbons of the benzene ring.

-

Propionyl Carbons: A signal for the CH₂ group around δ 30-35 ppm and a signal for the CH₃ group around δ 8-12 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretching: Two strong, distinct absorption bands are expected for the two carbonyl groups. The cyclic amide (lactam) carbonyl typically appears at a higher wavenumber (1770-1790 cm⁻¹), while the acyclic ketone carbonyl will appear around 1700-1720 cm⁻¹.[6] The absence of a broad N-H stretch (around 3200-3400 cm⁻¹) would confirm successful N-acylation.

-

C-N Stretching: Found in the region of 1200-1350 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Synthesis and Experimental Protocols

The most direct and efficient synthesis of this compound is the N-acylation of the parent heterocycle, 2-benzoxazolinone. This reaction involves the deprotonation of the nitrogen atom followed by nucleophilic attack on an electrophilic propionyl source.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2-Benzoxazolinone (1.0 eq)

-

Propionyl chloride (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 2-benzoxazolinone (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Deprotonation (Expertise Insight):

-

Method A (Triethylamine): Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise. This organic base is sufficient for deprotonation and is easily removed during workup.

-

Method B (Sodium Hydride): For a more robust and irreversible deprotonation, cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C until hydrogen evolution ceases. NaH ensures complete formation of the nucleophilic anion, often leading to cleaner reactions.

-

-

Acylation: Add propionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction (Trustworthiness):

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. This neutralizes any excess acid chloride and the hydrochloride salt of the base.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot ethanol or ethyl acetate/hexanes) to yield the pure this compound as a crystalline solid.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is centered on the N-acyl group and the stable heterocyclic core. The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions, which can regenerate the parent 2-benzoxazolinone. The α-protons on the propionyl group can be deprotonated with a strong base, allowing for further functionalization at that position.

The true potential of this molecule lies in its role as a pharmacologically active agent or as an intermediate for more complex derivatives.

Caption: Potential therapeutic applications derived from the benzoxazolinone scaffold.

-

Anti-inflammatory and Analgesic Activity: Many benzoxazolinone derivatives exhibit potent anti-inflammatory and analgesic effects.[2] The 3-propionyl derivative could be screened for similar activities, potentially acting on enzymes like cyclooxygenase (COX) or other targets in the inflammatory cascade.

-

Antimicrobial Agents: The benzoxazolinone scaffold is present in compounds with antibacterial and antifungal properties.[4][7] this compound can be tested against various pathogenic strains or used as a starting point to synthesize more complex hydrazone or azole derivatives, which have shown promising antimicrobial activity.[4][8]

-

Agricultural Chemicals: N-alkylated benzoxazolinones have been investigated for herbicidal and fungicidal properties, suggesting a potential role for this compound in agrochemical research.[9][10]

-

Intermediate for Drug Discovery: The propionyl group serves as a versatile linker. It can be elaborated into more complex side chains to optimize binding to biological targets, improve pharmacokinetic properties, or attach probes for mechanistic studies.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling fine organic chemicals should be observed. The parent compound, 2-benzoxazolinone, is listed as harmful if swallowed or inhaled.[11][12] Standard laboratory safety practices, including the use of a fume hood, safety glasses, gloves, and a lab coat, are mandatory.[11]

Conclusion

This compound is a valuable chemical entity built upon a pharmacologically privileged scaffold. Its straightforward synthesis via N-acylation makes it highly accessible for research purposes. While detailed characterization data is sparse in public literature, its properties can be reliably inferred from established chemical principles and related structures. This guide provides the necessary foundational knowledge—from chemical identity and synthesis to potential applications—to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their discovery and development pipelines. The versatility of its structure ensures that this compound will continue to be a relevant building block in the quest for novel therapeutic agents.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 5. (R)-(-)-4-BENZYL-3-PROPIONYL-2-OXAZOLIDINONE | 131685-53-5 [chemicalbook.com]

- 6. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.de [fishersci.de]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 3-Propionyl-2-benzoxazolinone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propionyl-2-benzoxazolinone, identified by the CAS number 33388-19-1 , is a molecule of significant interest within the fields of organic synthesis and medicinal chemistry. Its formal IUPAC name is 3-propanoyl-1,3-benzoxazol-2-one . This compound belongs to the broader class of N-acylbenzoxazolinones, which are recognized for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, a validated synthesis protocol, physicochemical properties, and its current and potential applications, particularly in the development of novel therapeutic and agrochemical agents. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile chemical entity.

Chemical Identity and Properties

A clear understanding of the fundamental chemical and physical properties of a compound is paramount for its effective application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 33388-19-1 | [1] |

| IUPAC Name | 3-propanoyl-1,3-benzoxazol-2-one | |

| Molecular Formula | C10H9NO3 | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the N-acylation of 2-benzoxazolinone. This reaction involves the introduction of a propionyl group onto the nitrogen atom of the benzoxazolinone ring. The following protocol is based on established methods for the acylation of related heterocyclic compounds.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-benzoxazolinone (1 equivalent).

-

Dissolution and Inert Atmosphere: Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) is added to dissolve the 2-benzoxazolinone. The flask is then purged with nitrogen to establish an inert atmosphere.

-

Addition of Base: A suitable base, such as triethylamine (1.1 equivalents), is added to the reaction mixture. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

-

Acylation: Propionyl chloride (1.1 equivalents) is dissolved in the anhydrous solvent and added dropwise to the reaction mixture via the dropping funnel at 0 °C (ice bath). The reaction is then allowed to warm to room temperature and stirred for a specified period (typically monitored by Thin Layer Chromatography, TLC).

-

Work-up: Upon completion of the reaction, the mixture is filtered to remove the precipitated triethylammonium chloride. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Potential Applications in Research and Development

The benzoxazolinone scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of 2-benzoxazolinone have demonstrated a wide array of biological activities.

Antimicrobial and Antifungal Activity

A significant body of research has highlighted the antimicrobial and antifungal properties of benzoxazolinone derivatives. Studies have shown that various substituted benzoxazolinones exhibit inhibitory activity against a range of bacterial and fungal strains. For instance, certain 3-substituted-2-benzoxazolinone derivatives have been synthesized and screened for their activity against Gram-positive and Gram-negative bacteria, as well as various fungi. While specific data for the propionyl derivative is not extensively documented, the general activity of the class suggests its potential in this area.

Herbicidal and Plant Growth Regulatory Activity

3-Alkylbenzoxazolinones have been investigated for their herbicidal properties.[2][3] These compounds are reported to act as contact herbicides.[2][3] The mechanism of action is thought to involve the inhibition of essential biochemical pathways in susceptible plants. Further research into this compound could elucidate its specific herbicidal efficacy and mode of action, potentially leading to the development of new crop protection agents.

Mechanistic Insights

The biological activity of benzoxazolinones is intrinsically linked to their chemical structure. The reactivity of the lactam (cyclic amide) ring and the nature of the substituent at the 3-position play crucial roles in their interaction with biological targets. While the precise mechanisms of action for this compound are not yet fully elucidated, the activities of related compounds suggest potential pathways. For example, in fungi, these compounds may act as contact fungicides, disrupting cell membrane integrity or inhibiting key metabolic enzymes.[3][4] In plants, the herbicidal effect of related compounds is believed to be through contact action, though the specific molecular targets are an area of active research.[2][3]

Conclusion

This compound is a compound with significant potential for further investigation in the fields of drug discovery and agrochemical development. Its straightforward synthesis from readily available starting materials and the known biological activities of the benzoxazolinone class make it an attractive target for research. This guide provides a foundational understanding of its chemical nature, a reliable synthetic approach, and highlights its promising application areas. Further detailed studies are warranted to fully characterize its physicochemical properties, explore its biological activity profile, and elucidate its mechanisms of action.

References

- 1. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 3-Propionyl-2-benzoxazolinone from 2-Benzoxazolinone

Abstract

This technical guide provides an in-depth examination of the synthesis of 3-propionyl-2-benzoxazolinone, a derivative of the pharmaceutically significant 2-benzoxazolinone scaffold. The core of this process is the N-acylation of 2-benzoxazolinone using propionyl chloride. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, comprehensive characterization methods, and critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical principles with practical, field-proven insights to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the 2-Benzoxazolinone Scaffold

The 2-benzoxazolinone ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid structure and specific electronic properties make it a valuable building block for designing molecules with diverse biological activities.[1][2][3] Derivatives of 2-benzoxazolinone have demonstrated a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and analgesic properties.[1][2]

The functionalization of the nitrogen atom at the 3-position is a common and effective strategy for modulating the physicochemical properties and biological activity of the benzoxazolinone core. The introduction of an acyl group, such as a propionyl moiety, can significantly alter a molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide focuses on the direct N-acylation of 2-benzoxazolinone with propionyl chloride, a fundamental and efficient transformation for generating novel derivatives for further investigation.

Reaction Principles: The Mechanism of N-Acylation

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. In this process, the nitrogen atom of the 2-benzoxazolinone ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of propionyl chloride.

The key mechanistic steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-benzoxazolinone attacks the carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting positively charged nitrogen is neutralized. In the presence of a base (e.g., triethylamine or pyridine), the base abstracts the proton from the nitrogen atom. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, preventing it from protonating the starting material and driving the equilibrium towards the product.

The overall transformation is a highly efficient method for forming a stable amide bond at the N-3 position of the benzoxazolinone core.

Caption: Mechanism of N-acylation of 2-benzoxazolinone.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound. All operations involving propionyl chloride must be conducted in a certified chemical fume hood.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Benzoxazolinone | 135.12 | 1.35 g | 10.0 |

| Propionyl Chloride | 92.52 | 1.02 mL (1.11 g) | 12.0 |

| Triethylamine (Et₃N) | 101.19 | 2.10 mL (1.52 g) | 15.0 |

| Dichloromethane (DCM) | - | 50 mL | - |

| 1 M Hydrochloric Acid | - | 25 mL | - |

| Saturated NaCl (brine) | - | 25 mL | - |

| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | - |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoxazolinone (1.35 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Addition of Base: Slowly add triethylamine (2.10 mL, 15.0 mmol) to the stirred solution using a syringe.

-

Addition of Acylating Agent: While maintaining the temperature at 0 °C, add propionyl chloride (1.02 mL, 12.0 mmol) dropwise over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form upon addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 25 mL of 1 M HCl. Shake well and separate the layers.

-

Washing: Wash the organic layer sequentially with 25 mL of deionized water and 25 mL of saturated NaCl (brine).

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.

Caption: Workflow for the synthesis of this compound.

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful tools for structural elucidation.[4][5][6] The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzoxazolinone ring, as well as the ethyl group protons from the propionyl moiety (a triplet and a quartet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton. Distinct signals for the two carbonyl carbons (one from the benzoxazolinone ring and one from the propionyl group), aromatic carbons, and the aliphatic carbons of the propionyl group are expected.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of the product will be characterized by two strong carbonyl (C=O) stretching bands, typically in the range of 1780-1760 cm⁻¹ for the cyclic carbamate and 1700-1680 cm⁻¹ for the amide.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming the successful addition of the propionyl group.

| Expected Characterization Data | |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.4 (m, 4H, Ar-H), ~3.0 (q, 2H, -CO-CH₂-), ~1.2 (t, 3H, -CH₃) |

| IR (KBr, cm⁻¹) | ν ~1770 (C=O, cyclic carbamate), ~1690 (C=O, amide), ~1600, 1480 (C=C, aromatic) |

(Note: Exact spectral values may vary slightly based on solvent and instrumentation.)

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

-

Propionyl Chloride: This substance is highly flammable, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas.[7][8][9][10] It can cause severe skin burns and eye damage.[7][8]

-

Handling: Always handle propionyl chloride in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.[7][9] Ensure all glassware is dry and conduct the reaction under an inert or dry atmosphere if possible. Use non-sparking tools and ground equipment to prevent static discharge.[8][9]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][10] The container must be kept tightly closed.[10] It is incompatible with water, alcohols, bases, and amines.[7][8]

-

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Triethylamine: This base is flammable and has a strong, unpleasant odor. It can cause skin and respiratory irritation.

-

Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in accordance with institutional and local environmental regulations. Do not pour organic waste down the drain.

By following this comprehensive guide, researchers can confidently and safely synthesize this compound, enabling further exploration of its potential applications in medicinal chemistry and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijstr.org [ijstr.org]

- 4. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. nj.gov [nj.gov]

- 10. What Should Be Noticed When Using and Storing Propionyl Chloride? - Nanjing Chemical Material Corp. [njchm.com]

An In-Depth Technical Guide to 3-Propionyl-2-benzoxazolinone Derivatives and Analogues

Introduction

The benzoxazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and even anti-HIV properties.[1][2][3][4] This guide focuses on a specific subclass: 3-propionyl-2-benzoxazolinone derivatives and their analogues. These compounds are characterized by a propionyl group attached to the nitrogen atom of the benzoxazolinone ring system. This structural feature serves as a versatile anchor for further chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity.

This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies

The synthesis of this compound derivatives typically commences with the core benzoxazolinone structure, which can be functionalized at the N-3 position. A common and efficient method involves the reaction of 2-benzoxazolinone with a suitable propionylating agent.

General Synthesis Workflow

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones

This protocol is adapted from the synthesis of related benzoxazolinone derivatives and can be modified for the propionyl series.[5]

Materials:

-

2-Benzoxazolinone

-

4-Substituted phenacyl bromide (or a suitable propionyl equivalent)

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve 2-benzoxazolinone in ethanol in a round-bottom flask.

-

Add an equimolar amount of the appropriate 4-substituted phenacyl bromide.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 3-(4-substituted benzoylmethyl)-2-benzoxazolinone derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as IR, ¹H NMR, and elemental analysis.[5]

Biological Activities and Therapeutic Potential

Derivatives of the benzoxazolinone core have demonstrated a remarkable range of biological activities. The introduction of the 3-propionyl group and subsequent modifications can lead to compounds with enhanced potency and selectivity for various biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antibacterial and antifungal properties of benzoxazolinone derivatives.[1][2][5][6] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][5] For instance, certain hydrazone and azole derivatives of benzoxazolin-2-one have demonstrated significant antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[2] The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-HIV Activity

A notable area of investigation is the potential of benzoxazolinone derivatives as anti-HIV agents.[7] Research has shown that some analogues can specifically inhibit the HIV-1 nucleocapsid protein (NC), a key protein involved in viral replication.[7] This presents a promising avenue for the development of a new class of antiretroviral drugs targeting a novel mechanism.[7]

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of benzoxazolinone derivatives are also well-documented.[3][4] Some compounds have shown activity comparable to or even exceeding that of established drugs like acetylsalicylic acid in preclinical models.[3] The mechanism is thought to be related to the inhibition of inflammatory mediators.

Anticancer Activity

Recent studies have explored the anticancer potential of benzoxazolinone derivatives.[8] Certain compounds have exhibited significant antiproliferative activity against various human cancer cell lines.[8] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cell cycle progression, such as topoisomerase II and cyclin-dependent kinases.[8]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For benzoxazolinone derivatives, the nature and position of substituents on both the benzoxazolinone core and the 3-propionyl side chain play a critical role in determining biological activity.

Influence of Substituents on the Benzene Ring

| Substituent | Position | Effect on Activity | Reference |

| Electron-withdrawing groups (e.g., Cl, NO₂) | 5 or 6 | Often enhances antimicrobial and anticancer activity. | [2][8] |

| Electron-donating groups (e.g., OCH₃) | Varies | Can modulate activity and physicochemical properties. | [6] |

| Halogens (F, Cl, Br) | Varies | Generally increases inhibitory potential against certain enzymes. | [9] |

Influence of Modifications to the 3-Propionyl Side Chain

The propionyl group at the N-3 position provides a key point for diversification. The introduction of different functional groups, such as aromatic rings, heterocycles, and various linkers, can significantly impact the biological profile of the molecule. For example, in the context of anti-HIV activity, specific substituents on the benzoxazolinone scaffold can finely tune the inhibitory effect on the nucleocapsid protein.[7]

Mechanism of Action: A Focus on Enzyme Inhibition

Many of the biological activities of benzoxazolinone derivatives can be attributed to their ability to inhibit specific enzymes. For instance, some analogues have been identified as inhibitors of α-chymotrypsin and other serine proteases.[9]

Enzyme Inhibition Workflow

Caption: A simplified workflow illustrating the mechanism of enzyme inhibition.

Conclusion and Future Directions

This compound derivatives and their analogues represent a versatile and promising class of compounds with a wide array of biological activities. The synthetic accessibility of the benzoxazolinone core and the ease of modification at the N-3 position make this scaffold an attractive starting point for the development of new therapeutic agents. Future research in this area should focus on:

-

Elucidation of specific molecular targets: Identifying the precise proteins and pathways modulated by these compounds will be crucial for understanding their mechanism of action and for optimizing their therapeutic effects.

-

Expansion of chemical diversity: The synthesis and screening of larger and more diverse libraries of analogues will likely lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In vivo evaluation: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their efficacy and safety profiles.

The continued exploration of this compound derivatives holds significant promise for the discovery of novel drugs to address unmet medical needs in infectious diseases, inflammation, and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 3. Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characteristics of 3-Propionyl-2-benzoxazolinone

Abstract: This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 3-Propionyl-2-benzoxazolinone, a member of the benzoxazolinone class of compounds known for their diverse biological activities.[1][2] While direct experimental spectra for this specific molecule are not prevalently available in reviewed literature, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to construct a reliable predictive model for its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry profiles. This whitepaper is intended for researchers, chemists, and drug development professionals, offering a robust theoretical framework for the identification, characterization, and quality control of this compound.

Molecular Structure and Functional Group Analysis

This compound (C₁₀H₉NO₃, Molar Mass: 191.18 g/mol ) is an N-acylated derivative of 2-benzoxazolinone. The molecular architecture is defined by a bicyclic benzoxazolinone core, which features a lactam (cyclic amide) integrated with a benzene ring. The nitrogen atom of the lactam is substituted with a propionyl group.

Key Functional Groups for Spectroscopic Analysis:

-

Aromatic Ring: A 1,2-disubstituted benzene ring, which will produce characteristic signals in both NMR and IR spectra.

-

Lactam Carbonyl (C=O): Part of the five-membered oxazolinone ring. Its constrained nature influences its spectroscopic properties, particularly its IR stretching frequency.

-

N-Acyl Carbonyl (C=O): The ketone carbonyl of the propionyl group, electronically distinct from the lactam carbonyl.

-

Ethyl Moiety (-CH₂CH₃): An aliphatic chain attached to the N-acyl carbonyl, which will give rise to classic coupled signals in the ¹H NMR spectrum.

-

Ether Linkage (Ar-O-C): Part of the oxazolinone ring structure.

Below is the chemical structure with IUPAC numbering for unambiguous spectral assignment.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on a standard analysis in a deuterated solvent such as Chloroform-d (CDCl₃).

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 30° pulse, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The propionyl group should present a classic quartet-triplet pattern.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-Ar (Aromatic) | 7.10 - 7.40 | Multiplet | - | 4H | The four protons on the benzene ring will appear as a complex multiplet due to their differing electronic environments and coupling to each other. Similar patterns are seen in related benzoxazolinone structures.[3] |

| -CH₂- (Propionyl, Cα) | 3.15 - 3.25 | Quartet (q) | J = 7.4 | 2H | These methylene protons are adjacent to a carbonyl and a methyl group, resulting in a downfield shift and a quartet splitting pattern. This is consistent with data for N-propionyl groups on similar heterocyclic systems.[4] |

| -CH₃ (Propionyl, Cβ) | 1.20 - 1.30 | Triplet (t) | J = 7.4 | 3H | The terminal methyl protons are coupled to the adjacent methylene group, producing a characteristic triplet.[4] |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (N-Acyl, C') | 171.5 | The ketone-like carbonyl of the propionyl group is expected in this region. |

| C=O (Lactam, C2) | 153.6 | The amide carbonyl within the five-membered ring is shifted upfield compared to the N-acyl carbonyl, a characteristic feature of benzoxazolinones.[3] |

| C-Ar (Quaternary, C7a) | 141.9 | Aromatic carbon bonded to nitrogen.[3] |

| C-Ar (Quaternary, C3a) | 131.0 | Aromatic carbon bonded to the ring oxygen.[3] |

| C-Ar (CH) | 124.0 - 122.0 | Two distinct aromatic CH carbons are expected in this range. |

| C-Ar (CH) | 109.5 - 109.8 | The remaining two aromatic CH carbons are shifted further upfield.[3] |

| -CH₂- (Propionyl, Cα) | 31.5 | The methylene carbon adjacent to the carbonyl group. |

| -CH₃ (Propionyl, Cβ) | 8.9 | The terminal methyl carbon of the ethyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: FTIR-ATR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.

Predicted Characteristic IR Absorptions

The IR spectrum will be dominated by two strong carbonyl stretching bands, which is a key diagnostic feature for this molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1775 - 1765 | Strong | C=O Stretch | Lactam Carbonyl |

| 1710 - 1700 | Strong | C=O Stretch | N-Acyl Ketone Carbonyl |

| 1610, 1485 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 760 - 740 | Strong | C-H Out-of-Plane Bend | ortho-Disubstituted Aromatic |

The presence of two distinct and strong carbonyl peaks is the most telling feature. The higher frequency band (~1770 cm⁻¹) is characteristic of the strained five-membered lactam ring, a well-documented feature for 2-benzoxazolinone derivatives.[3] The lower frequency band (~1705 cm⁻¹) corresponds to the less-strained N-acyl ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Dissolve the sample at a low concentration (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrument: An Electrospray Ionization (ESI) mass spectrometer, often coupled to a time-of-flight (TOF) or quadrupole analyzer.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce and analyze fragmentation.

Predicted Molecular Ion and Fragmentation

-

Molecular Formula: C₁₀H₉NO₃

-

Exact Mass: 191.0582

-

Predicted [M+H]⁺: m/z 192.0655

The fragmentation of this compound is expected to proceed through cleavage at the N-acyl bond, which is typically the most labile site.

Figure 2: Predicted Major Fragmentation Pathway for [M+H]⁺.

Causality of Fragmentation:

-

Major Pathway (Loss of Propionyl Radical): The most probable fragmentation event is the homolytic cleavage of the N-C(O) bond. This is driven by the stability of the resulting benzoxazolinone cation (m/z 136.0393), where the charge can be stabilized by the aromatic system and heteroatoms.

-

Alpha Cleavage (Loss of Ethyl Radical): Cleavage of the bond between the carbonyl carbon and the alpha-carbon of the ethyl group can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 163.0393.

-

Further Fragmentation: The stable m/z 136 fragment can subsequently lose a molecule of carbon monoxide (CO) from the lactam ring, a common fragmentation pattern for such cyclic structures, to yield a fragment at m/z 108.0444.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound. The key identifying features are:

-

¹H NMR: A characteristic quartet-triplet pattern for the propionyl group alongside a multiplet for the aromatic protons.

-

¹³C NMR: Two distinct carbonyl carbon signals, one for the lactam (~154 ppm) and one for the N-acyl group (~172 ppm).

-

IR: Two strong and well-resolved carbonyl absorption bands, with the higher frequency band (~1770 cm⁻¹) corresponding to the strained lactam and the lower frequency band (~1705 cm⁻¹) to the propionyl ketone.

-

Mass Spec: A protonated molecular ion at m/z 192.0655, with a dominant fragmentation pathway involving the loss of the propionyl radical to yield a fragment at m/z 136.0393.

This comprehensive dataset provides a robust, theory-grounded baseline for any researcher working with this compound, facilitating its unambiguous identification and characterization in a laboratory setting. Experimental verification remains the final and most crucial step in structural confirmation.

References

Introduction: From Bioactive Compound to Biological Mechanism

An In-Depth Technical Guide: In Silico Prediction of Protein Targets for 3-Propionyl-2-benzoxazolinone

The journey from identifying a bioactive small molecule to understanding its mechanism of action is a cornerstone of modern drug discovery and chemical biology. Target deconvolution, the process of identifying the specific molecular targets through which a compound exerts its effects, is often a complex and resource-intensive endeavor. This compound (3-PBO) belongs to the benzoxazolinone class of compounds, derivatives of which have been reported to exhibit a range of biological activities, including antibacterial, fungicidal, and herbicidal properties.[1][2] This documented bioactivity strongly suggests that 3-PBO interacts with specific protein targets to elicit a biological response.

Computational, or in silico, methods provide a powerful and cost-effective strategy to navigate the vast proteomic landscape and generate high-probability hypotheses for a compound's molecular targets.[3][4] These approaches leverage the wealth of publicly available structural and chemogenomic data to predict interactions before a single wet-lab experiment is conducted.

This technical guide, designed for researchers and drug development professionals, outlines a comprehensive, multi-pronged in silico workflow to identify and prioritize potential protein targets for this compound. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating framework for target discovery.

Part 1: The Foundational Logic of In Silico Target Prediction

The central premise of in silico target prediction is to reverse the typical drug discovery paradigm. Instead of screening a library of compounds against a known target, we screen a single compound of interest against a vast library of potential biological targets.[4] To build a high-confidence case for any predicted target, it is crucial to employ orthogonal methods that rely on different underlying principles. A consensus hit that emerges from multiple, distinct approaches is significantly more likely to be a true positive.

Pillar 1: Structure-Based Prediction via Reverse Docking

The core question of a structure-based approach is: "Based on the three-dimensional shape and electrostatics of my compound, which protein binding pockets in the human proteome can it physically and energetically accommodate?"

-

Causality & Rationale: Reverse docking operates on the fundamental principles of molecular recognition—shape complementarity and physicochemical affinity between a ligand and a protein's binding site.[5][6] It computationally "tests the fit" of the ligand (3-PBO) against thousands of protein structures. A high-ranking "docking score" suggests a favorable, low-energy binding state, indicating a potential interaction. This method is exceptionally powerful for discovering novel targets that may have no known ligands similar to the query compound.

Pillar 2: Ligand-Based Prediction via Chemical Similarity

This approach is guided by a well-established principle in medicinal chemistry: the "Similarity Property Principle." It posits that structurally similar molecules are likely to have similar biological properties, including their protein targets.[7]

-

Causality & Rationale: Instead of evaluating the physical fit into a protein, this method evaluates the similarity of our query compound to other molecules with known biological targets. By screening massive chemogenomics databases like ChEMBL, which link compounds to experimental bioactivity data, we can identify molecules that share structural or pharmacophoric features with 3-PBO.[8][9] If a close structural analog of 3-PBO is a known inhibitor of a specific kinase, for example, then that kinase becomes a predicted target for 3-PBO. This approach leverages decades of accumulated experimental knowledge.

Part 2: A Validated Workflow for Target Identification

The following section details a step-by-step methodology that integrates both structure- and ligand-based approaches. This integrated workflow is designed to maximize the discovery of potential targets while providing an inherent cross-validation checkpoint.

Protocol 1: Ligand Preparation

Objective: To generate a chemically correct, low-energy 3D conformation of 3-PBO suitable for computational analysis.

Causality: The accuracy of both docking and 3D similarity searches is highly dependent on the quality of the input ligand structure. An unrealistic, high-energy conformation will lead to inaccurate binding predictions and flawed similarity calculations.

Methodology:

-

Obtain 2D Structure:

-

Draw the structure of this compound using a chemical drawing tool (e.g., MarvinSketch, ChemDraw).

-

Alternatively, retrieve the structure by its name or SMILES string from a database like PubChem.

-

-

Convert to 3D:

-

Use a computational chemistry tool (e.g., Open Babel, Schrödinger's LigPrep) to convert the 2D representation into an initial 3D structure.

-

-

Protonation and Tautomeric States:

-

Determine the most likely protonation state at a physiological pH (e.g., 7.4). For 3-PBO, this is straightforward, but for molecules with multiple titratable groups, this is a critical step.

-

-

Energy Minimization:

-

Perform a thorough energy minimization using a suitable force field (e.g., MMFF94, OPLS). This process optimizes the geometry of the molecule to find a stable, low-energy conformation. The resulting structure is saved in a format suitable for docking (e.g., .mol2 or .pdbqt).

-

Protocol 2: Method A - Reverse Docking

Objective: To identify proteins that are structurally and energetically predicted to bind 3-PBO.

Methodology:

-

Select and Prepare a Target Library:

-

Define the scope of the search. For a broad search, a representative set of high-quality crystal structures from the entire Protein Data Bank (PDB) can be used. For a more focused hypothesis, a specific protein family (e.g., human kinases, GPCRs) may be selected.

-

Automated Preparation: Use scripts or software (e.g., MGL-Tools) to prepare each protein structure. This involves:

-

Removing water molecules and other non-essential co-factors.

-

Adding polar hydrogen atoms.

-

Assigning atomic charges.

-

This step is critical for ensuring the protein's electrostatic and hydrogen-bonding potential is correctly represented.

-

-

-

Define the Search Space:

-

For each protein, the docking search space must be defined. For target identification, a "blind docking" approach is often used, where the entire protein surface is considered a potential binding site.[10] This is computationally intensive but necessary when the binding site is unknown.

-

-

Perform High-Throughput Docking:

-

Use a validated docking program like AutoDock Vina to systematically dock the prepared 3-PBO ligand into each prepared protein target.[10]

-

The exhaustiveness parameter, which controls the thoroughness of the conformational search, should be set to a reasonably high value to ensure a comprehensive search.[10]

-

-

Analyze and Rank Results:

-

The primary output is a list of protein-ligand pairs ranked by their predicted binding affinity (e.g., in kcal/mol).

-

Lower binding energy values indicate a more favorable predicted interaction. The top-ranking proteins (e.g., the top 1-2%) are considered preliminary hits from this method.

-

Protocol 3: Method B - Ligand-Based Similarity Search

Objective: To identify the known targets of compounds that are structurally similar to 3-PBO.

Methodology:

-

Generate Molecular Fingerprints:

-

Represent the 2D structure of 3-PBO as a molecular fingerprint. Fingerprints are bitstrings that encode the presence or absence of specific structural features. Extended-Connectivity Fingerprints (ECFPs, also known as Morgan fingerprints) are a robust and widely used standard.

-

-

Screen Chemogenomics Databases:

-

Use the 3-PBO fingerprint to screen a large-scale database such as ChEMBL.[8]

-

The screening algorithm will compare the 3-PBO fingerprint to the fingerprint of every compound in the database.

-

-

Calculate Similarity:

-

The similarity between 3-PBO and each database compound is quantified using the Tanimoto coefficient. This metric ranges from 0 (no similarity) to 1 (identical structures).

-

-

Retrieve and Analyze Hits:

-

Set a similarity threshold (e.g., Tanimoto coefficient > 0.7) to retrieve a list of the most similar compounds.

-

For each similar compound, retrieve its annotated biological data from the database. This includes the protein target(s), the type of activity (e.g., IC50, Ki), and links to the source publication.

-

The proteins targeted by these similar compounds are the predicted targets from this method.

-

Part 3: Data Synthesis, Prioritization, and Validation

A list of computational predictions is merely the starting point. Rigorous analysis and a clear validation strategy are required to transform this data into credible, testable hypotheses.[11][12][13]

Data Integration and Prioritization

The power of this dual-pronged approach lies in the convergence of evidence. The results from both reverse docking and similarity searching should be consolidated into a single table for analysis.

Table 1: Consolidated Hit List for this compound

| Protein Target | UniProt ID | Prediction Method(s) | Score | Target Function & Pathway | Priority |

| Target A | PXXXXX | Reverse Docking | -8.5 kcal/mol | Serine/threonine kinase involved in MAPK signaling | Low |

| Target B | QXXXXX | Similarity Search | Tanimoto=0.82 (to known ligand) | Nuclear receptor regulating lipid metabolism | Medium |

| Target C | RXXXXX | Reverse Docking & Similarity Search | -9.2 kcal/mol & Tanimoto=0.75 | Cyclooxygenase enzyme in inflammation pathway | High |

| Target D | SXXXXX | Similarity Search | Tanimoto=0.71 (to known ligand) | Ion channel involved in neurotransmission | Medium |

| ... | ... | ... | ... | ... | ... |

Prioritization Rationale:

-

High Priority (Consensus Hits): Targets like "Target C" that are identified by both the structure-based and ligand-based methods are the most compelling candidates. This convergence suggests that the prediction is not an artifact of a single method but is supported by both physical complementarity and established structure-activity relationships.

-

Medium Priority: Targets identified robustly by a single method (e.g., a very high similarity score or an excellent docking score) are still valuable leads.

-

Low Priority: Targets with borderline scores from a single method should be noted but deprioritized in the initial validation phase.

Validation: From In Silico Confidence to Experimental Confirmation

Protocol 4: In Silico and Experimental Validation Strategy

-

Literature and Pathway Analysis (In Silico):

-

For each high-priority target, conduct a thorough literature review. Is there any existing evidence linking the benzoxazolinone scaffold to this protein family or pathway?

-

Use bioinformatics tools (e.g., KEGG, Reactome) to map the prioritized targets to biological pathways. If multiple hits fall within the same pathway, it strengthens the hypothesis that 3-PBO modulates that specific biological process.

-

-

Direct Binding Assays (In Vitro):

-

The first experimental step is to confirm a direct physical interaction.

-

Recommended Techniques: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm binding and determine key kinetic and thermodynamic parameters (K D, k on, k off).

-

-

Functional Assays (In Vitro):

-

If the validated target is an enzyme, perform an enzymatic assay to determine if 3-PBO modulates its activity (i.e., is it an inhibitor or an activator?). This provides the IC50 or EC50 value.

-

If the target is a receptor, a receptor binding assay or a functional reporter assay would be appropriate.

-

-

Cell-Based Assays:

-

The final step in preclinical validation is to demonstrate target engagement in a relevant cellular context.

-

Techniques: A Cellular Thermal Shift Assay (CETSA) can confirm that 3-PBO binds to its target inside intact cells. Subsequently, downstream functional assays (e.g., measuring the phosphorylation of a substrate for a kinase target) can confirm that this binding event leads to a functional consequence in a biological system.

-

Conclusion

The identification of protein targets for a bioactive small molecule like this compound is a critical step in elucidating its mechanism of action and exploring its therapeutic potential. The in silico framework presented here provides a robust, logical, and cost-effective strategy for this purpose. By integrating the orthogonal strengths of structure-based reverse docking and ligand-based similarity searching, researchers can generate a prioritized list of high-probability targets. This approach minimizes the experimental search space and, when followed by a rigorous validation cascade, significantly accelerates the journey from a bioactive compound to a validated biological hypothesis, forming a crucial bridge between chemistry and biology.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. mdpi.com [mdpi.com]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 6. Reverse docking: Significance and symbolism [wisdomlib.org]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ChEMBL - ChEMBL [ebi.ac.uk]

- 9. Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. How does AI assist in target identification and validation in drug development? [synapse.patsnap.com]

Methodological & Application

Application Note & Protocol: Synthesis of 3-Propionyl-2-benzoxazolinone

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 3-Propionyl-2-benzoxazolinone, a key intermediate in pharmaceutical research and organic synthesis. The core of this synthesis is the N-acylation of 2-benzoxazolinone using propionyl chloride. This guide details the underlying chemical principles, a step-by-step experimental procedure, critical safety considerations, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics. This protocol is designed for researchers, scientists, and professionals in drug development.

Introduction and Scientific Rationale

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The functionalization of the nitrogen atom at the 3-position allows for the introduction of diverse chemical moieties, significantly modulating the pharmacological profile of the resulting derivatives.[3] this compound serves as a crucial building block for more complex molecules.

The synthesis described herein is a classic nucleophilic acyl substitution.[4][5] The nitrogen atom of the 2-benzoxazolinone ring, while part of an amide-like system, retains sufficient nucleophilicity to attack an activated carbonyl compound. The use of an acyl chloride, such as propionyl chloride, provides a highly electrophilic carbonyl carbon, facilitating an efficient reaction. A non-nucleophilic organic base, triethylamine, is employed to act as a proton scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation.

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step addition-elimination mechanism. First, the deprotonated nitrogen of 2-benzoxazolinone acts as a nucleophile, attacking the carbonyl carbon of propionyl chloride to form a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. Triethylamine (Et₃N) neutralizes the generated HCl, forming triethylammonium chloride.

Caption: Overall reaction for the synthesis of this compound.

Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Properties | Supplier Example |

| 2-Benzoxazolinone | 59-49-4 | 135.12 | Light brown solid, harmful if swallowed.[6][7] | Sigma-Aldrich |

| Propionyl Chloride | 79-03-8 | 92.52 | Colorless liquid, flammable, corrosive, reacts violently with water.[8][9][10] | Thermo Fisher |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Colorless liquid, strong base, flammable. | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Volatile solvent, use in fume hood. | Thermo Fisher |

| Saturated NH₄Cl Solution | 12125-02-9 | 53.49 | Aqueous solution for quenching. | Standard lab stock |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Drying agent. | Standard lab stock |

| Ethanol (for recrystallization) | 64-17-5 | 46.07 | Flammable solvent. | Standard lab stock |

Equipment

-

Round-bottom flasks (two-neck or three-neck)

-

Magnetic stirrer and stir bars

-

Ice/water bath

-

Pressure-equalizing dropping funnel

-

Condenser and nitrogen/argon inlet adapter

-

Rubber septa

-

Syringes and needles

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

-

Melting point apparatus

-

NMR Spectrometer, IR Spectrometer

Critical Safety Precautions

This experiment must be conducted inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[8][11]

-

Propionyl Chloride Hazard: Propionyl chloride is highly flammable, corrosive, and toxic if inhaled.[9][12] It reacts violently with water, releasing toxic hydrogen chloride gas.[10][13] All glassware must be oven-dried and the reaction must be run under an inert (nitrogen or argon) atmosphere. Avoid contact with skin, eyes, and clothing.[9] Emergency eyewash stations and safety showers must be readily accessible.[6][8]

-

2-Benzoxazolinone Hazard: This compound is harmful if swallowed.[11][14] Avoid creating and inhaling dust.

-

Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. Triethylamine is a corrosive base. Handle both with care in the fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Detailed Experimental Protocol

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Preparation:

-

Assemble an oven-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen inlet.

-

Flush the entire system with dry nitrogen or argon gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

-

Reaction Setup:

-

To the flask, add 2-benzoxazolinone (5.00 g, 37.0 mmol, 1.0 equiv.).

-

Using a syringe, add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until all the solid has dissolved.

-

Cool the flask to 0°C using an ice/water bath.

-

-

Reagent Addition:

-

While stirring at 0°C, add triethylamine (6.2 mL, 44.4 mmol, 1.2 equiv.) dropwise via syringe over 5 minutes.

-

In a separate dry vial, prepare a solution of propionyl chloride (3.9 mL, 44.4 mmol, 1.2 equiv.) in 20 mL of anhydrous DCM.

-

Add the propionyl chloride solution to the reaction mixture dropwise via a pressure-equalizing dropping funnel or syringe pump over 20-30 minutes. Causality Note: Slow addition is crucial to control the exothermic nature of the acylation and prevent side reactions. A white precipitate (triethylammonium chloride) will form.[15]

-

-

Reaction Progression:

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours, monitoring the reaction by TLC (Thin Layer Chromatography) if desired.

-

-

Workup and Isolation:

-

Cool the reaction mixture back to 0°C with an ice bath.

-

Slowly quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel. Collect the bottom organic (DCM) layer.

-

Extract the aqueous layer one more time with 30 mL of DCM.

-

Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values for similar N-acyl benzoxazolinones vary. A sharp melting range indicates high purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, 4H, Ar-H), ~2.9-3.1 (q, 2H, -CO-CH₂-CH₃), ~1.2-1.4 (t, 3H, -CO-CH₂-CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~173 (C=O, propionyl), ~154 (C=O, cyclic carbamate), ~142, ~130, ~124, ~123, ~110, ~109 (Ar-C), ~30 (-CO-CH₂-), ~9 (-CH₃). |

| IR (KBr) | ν (cm⁻¹): ~1770-1790 (C=O, cyclic carbamate stretch), ~1700-1720 (C=O, amide I band), ~1600, 1480 (C=C, aromatic). |

| Mass Spec (ESI+) | m/z: [M+H]⁺ expected at 192.06, [M+Na]⁺ at 214.05. |

Note: Specific NMR shifts can vary slightly based on solvent and instrument calibration. The provided values are estimates based on structurally similar compounds.[16][17]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction; wet reagents/solvent. | Ensure all glassware is dry and the reaction is under a strict inert atmosphere. Propionyl chloride degrades rapidly in the presence of moisture. Increase reaction time or gently warm if needed. |

| Oily Product / Fails to Crystallize | Presence of impurities (e.g., unreacted starting material, triethylamine). | Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure the workup washing steps were thorough to remove all salts and base. |

| Product contaminated with starting material | Insufficient acylating agent or reaction time. | Use a slight excess (1.2-1.3 equiv.) of propionyl chloride and triethylamine. Monitor reaction to completion with TLC. |

| Reaction turns dark or produces significant byproducts | Reaction temperature was too high during addition. | Maintain the temperature at 0°C during the addition of propionyl chloride. Slow, dropwise addition is critical. |

Conclusion

This application note provides a reliable and detailed protocol for the N-acylation of 2-benzoxazolinone to produce this compound. By carefully controlling reaction conditions, particularly moisture exclusion and temperature, and adhering to the outlined safety procedures, researchers can consistently obtain high yields of the desired product. The characterization data provided serves as a benchmark for validating the successful synthesis of this valuable chemical intermediate.

References

- 1. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Benzoxazolinone 98 59-49-4 [sigmaaldrich.com]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.de [fishersci.de]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. mdpi.com [mdpi.com]

- 17. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Monoamine Oxidase B (MAO-B) Inhibitors from a Benzoxazolinone Library

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Background

The benzoxazolinone scaffold is a privileged heterocyclic motif present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Given this therapeutic potential, libraries of novel benzoxazolinone derivatives, such as 3-Propionyl-2-benzoxazolinone, represent a valuable resource for drug discovery campaigns.